molecular formula C10H10B2O4 B150188 Naphthalene-1,4-diboronic acid CAS No. 22871-75-6

Naphthalene-1,4-diboronic acid

Cat. No. B150188
CAS RN: 22871-75-6
M. Wt: 215.8 g/mol
InChI Key: UQQNPIILEFDCRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Naphthalene-1,4-diboronic acid is synthesized through a Grignard reaction, as described in one study . This process involves the use of Grignard reagents, which are typically organomagnesium compounds, to facilitate the formation of the boronic acid. The synthesis is characterized by the formation of neopentyl glycol and diethanolamine derivatives of the boronic acid, which are used for characterization purposes. Another approach to synthesizing related boronic acid derivatives involves the hydroboration of alkynes with 1,8-naphthalenediaminatoborane in the presence of an iridium catalyst, leading to the production of alkenylboronic acids . Additionally, the synthesis of diboronic acid esters from 1,8-naphthalenediol has been reported, which includes the formation of boronium salts upon reaction with various agents .

Molecular Structure Analysis

The molecular structure of naphthalene-1,4-diboronic acid and its derivatives has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography . The solid-state structures of various boronic and boric acid esters derived from 1,8-naphthalenediol have been determined, providing insights into the Lewis acidities of these compounds and their structural similarities to catecholate analogues .

Chemical Reactions Analysis

Naphthalene-1,4-diboronic acid and its derivatives participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is a widely used method for forming carbon-carbon bonds . The boronic acid derivatives serve as coupling modules in these reactions, enabling the synthesis of complex organic molecules such as oligo(phenylenevinylene)s and chiral binaphthalenes . The iterative cross-coupling of naphthalene derivatives has been employed to synthesize helical oligo(naphthalene-2,3-diyl)s, demonstrating the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-1,4-diboronic acid and related compounds have been studied, including their Lewis acidities and reactivity patterns . The acceptor numbers of various boronic acid esters have been determined, indicating their potential as Lewis acids . The unexpected acidity of certain naphthalene diimides has been explored, revealing strong solvation effects that influence their acid/base equilibrium in aqueous solutions .

Scientific Research Applications

Regioselective Diboration of Alkynes

Naphthalene-1,4-diboronic acid derivatives are used in regioselective diboration of alkynes. This process, facilitated by Pt or Ir catalysts, results in the formation of 1-alkene-1,2-diboronic acid derivatives. These derivatives undergo selective Suzuki-Miyaura coupling, leading to the creation of 2,2-disubstituted alkenylboronic acid derivatives (Iwadate & Suginome, 2010).

Self-Assembly in Supramolecular Chemistry

Naphthalene-1,4-diboronic acid plays a role in the self-assembly of diboronic esters with U-shaped bipyridines, forming discrete two-component structures. These structures display "plug-in-socket" geometries and are significant in the design of complex boron-based structures, potentially useful in supramolecular dyads and other applications (Hartwick et al., 2021).

Fluorescent and Colorimetric Sensing

A naphthalene diimide functionalized with boronic acid groups has been developed as a selective sensor for fluoride. This sensor operates based on anion–π interactions and boronic acid groups acting as Lewis acid anion receptors. The sensor's design allows for significant advancements in the field of naphthalene diimide receptors, highlighting its potential in colorimetric and fluorescent sensing (Solís-Delgado et al., 2016).

Enantioselective Recognition

Naphthalene-1,4-diboronic acid derivatives are involved in enantioselective recognition. One study reports the synthesis of a 1,8-bisphenolnaphthalene derivative from naphthalene and phenylboronic acid, which shows potential as a circular dichroism sensor for detecting a range of chiral amines (Ghosn & Wolf, 2011).

Anticancer and Antioxidant Applications

Boronic acid compounds containing di-Schiff groups, which include naphthalene-1,4-diboronic acid derivatives, have shown promise in anticancer applications. They exhibit significant effects on reducing the viability of Ishikawa endometrial cancer cells. These compounds also demonstrate meaningful activity in antioxidant processes (Salih, 2019).

Catalytic Applications

Naphthalene-1,4-diboronic acid derivatives are used in catalytic applications, such as in the cobalt-catalyzed diboration of terminal alkynes. This method shows broad functional group tolerance and excellent selectivity, and the diborylalkene products from this process have wide-ranging synthetic applications (Krautwald et al., 2017).

properties

IUPAC Name

(4-borononaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10B2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQNPIILEFDCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440756
Record name NAPHTHALENE-1,4-DIBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-1,4-diboronic acid

CAS RN

22871-75-6
Record name NAPHTHALENE-1,4-DIBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LM Allen, CW Roscoe - Journal of Pharmaceutical Sciences, 1969 - Elsevier
A new aryl boronic acid, naphthalene-1,4-diboronic acid, was synthesized via a Grignard reaction and conveniently characterized by its neopentyl glycol and diethanolamine derivatives…
Number of citations: 6 www.sciencedirect.com
LM Allen - 1967 - scholarlycommons.pacific.edu
Many attempts have been made to prepare aryl boronic acids and their esters which show a preferential affinity for tumor tissues for use in radiation therapy of neoplatic disorders (1, 2). …
Number of citations: 2 scholarlycommons.pacific.edu
K Shoyama, M Mahl, S Seifert… - The Journal of Organic …, 2018 - ACS Publications
Here we report a general method for the synthesis of polycyclic aromatic dicarboximides (PADIs) by palladium-catalyzed annulation of naphthalene dicarboximide to different types of …
Number of citations: 30 pubs.acs.org
Y Gao, AR Mouat, A Motta, A Macchioni… - ACS …, 2015 - ACS Publications
Homobimetallic Hf(IV) complexes, L 2 -Hf 2 Me 5 (3) and L 2 -Hf 2 Me 4 (4) (L 2 = N,N′-{[naphthalene-1,4-diylbis(pyridine-6,2-diyl)]bis[(2-isopropylphenyl)methylene)]bis(2,6-…
Number of citations: 39 pubs.acs.org
S Kotha, K Lahiri, D Kashinath - Tetrahedron, 2002 - Elsevier
A general aim of transition metal-catalysed organic synthesis is carbon–carbon (C–C) bond formation. In this respect, the Pd-catalysed Suzuki–Miyaura (SM) coupling reaction 1 is one …
Number of citations: 231 www.sciencedirect.com
X Zhou - 2020 - search.proquest.com
There is much current interest in the development of sensors for the detection of high energy volatile organics in the atmosphere and organic pollutants. 1 This thesis describes initial …
Number of citations: 3 search.proquest.com

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